N-(Tetrahydro-2H-pyran-3-yl)benzamide
Description
N-(Tetrahydro-2H-pyran-3-yl)benzamide is a chemical compound that merges a benzamide (B126) group with a tetrahydropyran (B127337) (THP) ring. In the realm of medicinal chemistry, the benzamide structure is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects. nanobioletters.comnih.gov The tetrahydropyran ring is a saturated heterocyclic ether that is increasingly utilized in drug design to enhance physicochemical properties. researchgate.net
The THP moiety is often incorporated into molecules to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. It can also serve as a bioisostere of a cyclohexane (B81311) ring, with the oxygen atom providing a potential hydrogen bond acceptor, which can lead to improved binding with biological targets. The specific linkage in this compound, where the benzamide's nitrogen is attached to the 3-position of the THP ring, creates a unique three-dimensional structure that could be explored for specific biological interactions. While detailed research on this exact compound is limited, its constituent parts suggest its potential as a valuable building block or lead compound in the development of new therapeutic agents.
The journey of benzamide in medicinal chemistry has been long and fruitful. Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org Over the decades, substituted benzamides have been developed into a significant class of drugs with a broad spectrum of pharmacological activities. nanobioletters.com Early research focused on simple derivatives, but as synthetic methodologies advanced, more complex benzamides were synthesized and evaluated, leading to the discovery of potent drugs for various diseases.
Similarly, the tetrahydropyran ring, while being a fundamental heterocyclic structure, has gained prominence in modern medicinal chemistry. Initially, its use was often as a protecting group in organic synthesis. However, its value in modulating the properties of drug candidates has led to its incorporation into numerous complex molecules. Research has shown that the THP ring can impart favorable conformational rigidity and improve metabolic stability. The strategic placement of the THP moiety within a molecule can significantly influence its biological activity and pharmacokinetic properties. The convergence of these two important scaffolds in a compound like this compound is a logical progression in the quest for novel and effective chemical entities.
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While numerous studies have been conducted on various substituted benzamides and tetrahydropyran-containing molecules, this particular combination remains largely unexplored. This presents a number of opportunities for future research.
Key Research Gaps:
Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. Detailed characterization of its solid-state properties, such as crystallinity and polymorphism, is also absent.
Biological Screening: The biological activity profile of this compound has not been systematically investigated. Screening this compound against a wide range of biological targets could uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: As a foundational structure, this compound could be the starting point for the synthesis of a library of derivatives. SAR studies on these analogs would provide valuable insights into the chemical features required for specific biological activities.
Emerging Avenues for Research:
Fragment-Based Drug Discovery: This compound could serve as a valuable fragment in fragment-based screening campaigns to identify novel binders for various protein targets.
Development of Novel Catalytic Methodologies: The synthesis of this compound and its derivatives could be a testing ground for the development of new and efficient catalytic methods for C-N bond formation.
Materials Science Applications: The structural features of this compound might lend themselves to applications in materials science, for example, as a component in the synthesis of novel polymers or organic materials with specific properties.
The table below summarizes some of the key properties of the constituent scaffolds of this compound.
| Scaffold | Key Properties and Roles in Medicinal Chemistry |
| Benzamide | - Common pharmacophore with diverse biological activities. nanobioletters.com - Structurally stable and synthetically accessible. nih.gov - Can participate in hydrogen bonding and pi-stacking interactions. |
| Tetrahydropyran | - Improves pharmacokinetic properties (ADME). researchgate.net - Acts as a bioisostere for other cyclic systems. - The oxygen atom can act as a hydrogen bond acceptor. |
Structure
3D Structure
Properties
IUPAC Name |
N-(oxan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOAACFCMVXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Tetrahydro 2h Pyran 3 Yl Benzamide
Diverse Synthetic Routes to N-(Tetrahydro-2H-pyran-3-yl)benzamide
The primary approach to synthesizing this compound is through the coupling of a benzoic acid derivative with tetrahydro-2H-pyran-3-amine. This transformation can be achieved through several strategic pathways, each with its own set of reagents and conditions. The choice of method often depends on factors such as the presence of other functional groups, desired yield, and scalability.
Precursor Chemistry and Functional Group Interconversions for this compound
The successful synthesis of the target molecule is critically dependent on the availability and purity of its constituent precursors: a benzoic acid derivative and tetrahydro-2H-pyran-3-amine.
Benzoic acid and its substituted analogues serve as the acyl donor in the amidation reaction. While benzoic acid itself is commercially available, various substituted derivatives can be synthesized through established organic transformations. For instance, substituted toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
In cases where the benzamide (B126) is more readily available, it can be hydrolyzed to benzoic acid under acidic or basic conditions. mdpi.com For example, refluxing a benzamide with an aqueous solution of sodium hydroxide (B78521), followed by acidification, yields the corresponding benzoic acid. mdpi.com Furthermore, more complex benzamide structures can be synthesized by coupling a substituted benzoic acid with an appropriate amine, a reaction that mirrors the final step in the synthesis of the title compound. nih.govnanobioletters.commdpi.com
The following table outlines the key parameters for the biocatalytic synthesis of (R)-3-aminotetrahydropyran.
| Substrate | Biocatalyst | Amine Donor | pH | Temperature | Yield |
| Dihydro-2H-pyran-3(4H)-one | Transaminase | Isopropylamine | 9.7-10.0 | Ambient | ≥95% (assay yield) |
Data sourced from a kilogram-scale synthesis report.
Alternative, more traditional synthetic routes to aminotetrahydropyrans often involve multi-step sequences starting from different precursors. These can include methods like the reduction of corresponding oximes or the cyclization of appropriately functionalized acyclic precursors.
Asymmetric Synthesis and Stereocontrol in this compound Formation
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, this involves establishing the desired stereocenter at the C3 position of the tetrahydropyran (B127337) ring.
The tetrahydropyran (THP) ring is a common motif in numerous natural products, and as such, a wide array of enantioselective methods for its synthesis has been developed. core.ac.uk These methods are crucial for producing an enantiomerically pure precursor, (R)- or (S)-tetrahydro-2H-pyran-3-amine, which is then acylated to form the target compound.
Several powerful strategies are employed to achieve high enantioselectivity:
Intramolecular Oxa-Michael Reaction: This method involves the cyclization of an alcohol onto an α,β-unsaturated system. The use of chiral catalysts, such as chiral phosphoric acids (CPAs), can induce high enantioselectivity in the ring-closing step. whiterose.ac.uk This strategy is particularly effective for creating substituted THPs from acyclic precursors. whiterose.ac.uk
Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) Reaction: This cycloaddition strategy has been successfully employed for the asymmetric synthesis of dihydropyran derivatives, which can then be reduced to the corresponding tetrahydropyrans. whiterose.ac.uk Bifunctional organocatalysts that combine an amine with a hydrogen bond donor can activate the reactants and facilitate highly enantioselective and diastereoselective transformations. whiterose.ac.ukresearchgate.net
Prins Cyclization: The acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, known as the Prins cyclization, is a classic and effective method for constructing THP rings. nih.gov The use of chiral acids or chiral auxiliaries can render this process enantioselective, typically proceeding through an oxocarbenium ion intermediate to yield a stereocontrolled product. nih.gov
Cycloetherification of Unsaturated Alcohols: The intramolecular cyclization of ε-hydroxy-α,β-unsaturated ketones or similar substrates can be catalyzed by chiral complexes to yield enantioenriched tetrahydropyrans. organic-chemistry.org This approach benefits from the direct formation of the heterocyclic ring from a readily available linear precursor.
Asymmetric Horner-Wadsworth-Emmons (HWE) and Cyclization Sequence: A sequential approach can be used where an asymmetric HWE reaction establishes a key stereocenter in an acyclic molecule. nih.gov Subsequent cyclization, which can be achieved through methods like hetero-Michael addition or epoxide opening, translates the initial stereochemistry into the final THP ring structure. nih.govacs.org
| Method | General Principle | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Intramolecular Oxa-Michael Reaction | Ring closure of a hydroxy group onto an activated alkene. | Chiral Phosphoric Acids (CPA) | whiterose.ac.uk |
| IEDHDA Reaction | [4+2] cycloaddition between an electron-rich alkene and an electron-poor heterodienophile. | Bifunctional Organocatalysts (e.g., Squaramide-based) | whiterose.ac.ukresearchgate.net |
| Prins Cyclization | Cyclization of a homoallylic alcohol and an aldehyde. | Lewis or Brønsted Acids, Chiral Auxiliaries | nih.gov |
| Asymmetric Cycloetherification | Intramolecular addition of an alcohol to an olefin. | Chiral Metal Catalysts (e.g., Pd, Pt) | organic-chemistry.org |
| Sequential HWE and Cyclization | Asymmetric olefination followed by intramolecular ring closure. | Chiral Phosphonates, Base, Cyclization promoter | nih.govacs.org |
While enantioselectivity concerns the formation of a single mirror image, diastereoselectivity involves controlling the relative stereochemistry between two or more stereocenters. In syntheses targeting more complex analogues of this compound with additional substituents on the THP ring, diastereocontrol is critical.
Methodologies for preparing polysubstituted THPs often yield products with excellent diastereoselectivity. core.ac.uk
Acid-Mediated Cyclization of Silylated Alkenols: The cyclization of allylsilyl alcohols promoted by a Brønsted acid like p-toluenesulfonic acid (p-TsOH) can produce polysubstituted tetrahydropyrans with high diastereoselectivity (>95:5 dr). core.ac.uk The stereochemical outcome is dictated by the chair-like transition state of the cyclization, which minimizes steric interactions.
Substrate-Controlled Cyclizations: The existing stereocenters in a precursor molecule can direct the stereochemical outcome of the ring-forming reaction. For instance, in the cyclization of homoallylic acetals, the geometry of the double bond ((E)- vs. (Z)-) can determine whether a cis- or trans-substituted THP is formed. acs.orgrsc.org Mechanistic models suggest that the formation of the thermodynamically favored 2,6-cis product is often preferred, but kinetic control can lead to the 2,6-trans product. acs.org
Hydrolysis of Cyanopyrans: An efficient diastereoselective approach has been developed for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media. nih.govnih.govsemanticscholar.org This process involves a regio- and diastereoselective transformation where only one of several cyano groups undergoes quasi-hydrolysis, leading to a single diastereomer of the resulting pyran-4-carboxamide. nih.govnih.gov
Sustainable and Green Chemistry Methodologies for this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents, and using efficient catalysts. These principles can be applied to the synthesis of this compound, particularly in the amide bond formation step.
The final step in the synthesis—the amidation of tetrahydro-2H-pyran-3-amine with a benzoic acid derivative—is amenable to green chemistry approaches. Traditional amide synthesis often requires hazardous reagents and organic solvents. semanticscholar.orgresearchgate.net
Solvent-free methods offer a compelling alternative:
Direct Heating of Reactants: A simple and efficient procedure involves the direct heating of a carboxylic acid (benzoic acid) and an amine (tetrahydro-2H-pyran-3-amine). bohrium.com This method, often performed without any solvent, can lead to high yields of the corresponding amide.
Catalytic Solvent-Free Amidation: The reaction between a carboxylic acid and urea (B33335) (as an amine source surrogate, though not directly applicable here) or an amine can be facilitated by a simple, green catalyst like boric acid under solvent-free conditions. semanticscholar.orgresearchgate.net The process often involves simple trituration of the reactants followed by heating, leading to rapid formation of the amide product in good yield. semanticscholar.org
Transition-Metal-Free Amination: A solvent-free method for amide synthesis from phenyl esters and aryl amines has been developed using sodium hydride (NaH) as a cheap and benign base, avoiding the need for transition-metal catalysts and solvents. rsc.org While this specific method applies to aryl amines, the principle of solvent-free base promotion is broadly relevant. Another approach utilizes the bio-based solvent Cyrene™ as a green alternative to traditional dipolar aprotic solvents for the reaction of acid chlorides and amines. rsc.org
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Catalysts for THP Ring Formation: The stereoselective synthesis of the THP ring is often catalyst-dependent. Chiral phosphoric acids and squaramide-based organocatalysts are highly effective in promoting asymmetric IEDHDA and Michael addition reactions. whiterose.ac.ukresearchgate.net For Prins-type cyclizations, rhenium(VII) complexes have been shown to be effective catalysts under mild conditions. organic-chemistry.org Gold and platinum catalysts are also used for the intramolecular hydroalkoxylation of hydroxy allenes and olefins to form oxygen heterocycles. organic-chemistry.org
Catalysts for Amide Bond Formation: For the amidation step, the focus is on developing "racemization-free" coupling reagents that are also environmentally friendly. rsc.org While complex reagents are available, simple catalysts like boric acid have proven effective for direct amidation under solvent-free conditions. semanticscholar.orgresearchgate.net Bifunctional catalysts, such as a gold/DNA system, have been developed for the synthesis of amides from alcohols and azides, showcasing the drive toward novel and efficient catalytic systems. rsc.org
| Synthetic Step | Catalyst Type | Example | Advantage | Reference |
|---|---|---|---|---|
| Enantioselective THP Formation | Organocatalyst | Chiral Phosphoric Acid (CPA) | High enantioselectivity in oxa-Michael and IEDHDA reactions. | whiterose.ac.ukresearchgate.net |
| THP Formation (Prins Cyclization) | Transition Metal | Rhenium(VII) complexes | Mild conditions, high stereoselectivity. | organic-chemistry.org |
| THP Formation (Hydroalkoxylation) | Transition Metal | Au(I) or Pt(II) complexes | Good yields for cyclization of unsaturated alcohols. | organic-chemistry.org |
| Amide Formation (Green) | Simple Acid Catalyst | Boric Acid | Enables efficient solvent-free amidation. | semanticscholar.orgresearchgate.net |
| Amide Formation (Advanced) | Bifunctional Catalyst | Au/DNA | Catalyzes amide synthesis from alternative starting materials. | rsc.org |
Post-Synthetic Modifications and Derivatization of this compound
The structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules. The presence of the benzamide moiety and the tetrahydropyran ring allows for a range of post-synthetic modifications. The derivatization of this core structure is particularly relevant in medicinal chemistry, where analogues are synthesized to explore structure-activity relationships. For example, related structures containing the N-(tetrahydro-2H-pyran-yl)amide fragment are found in cannabinoid receptor agonists and ALK5 receptor inhibitors. nih.govnih.gov
Potential derivatization strategies include:
Aromatic Ring Functionalization: The benzene (B151609) ring of the benzamide group is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a wide variety of substituents at the ortho, meta, and para positions, allowing for fine-tuning of the molecule's electronic and steric properties.
Amide Bond Modification: While the amide bond itself is generally stable, the N-H proton can potentially be substituted via alkylation under appropriate basic conditions, leading to N-substituted derivatives.
Modification of the THP Ring: The tetrahydropyran ring is relatively inert. However, if the synthesis starts from precursors with additional functional groups (e.g., double bonds from a dihydropyran intermediate), these can be targeted for further chemical transformations before or after the amidation step.
The synthesis and derivatization of this compound are driven by the need for structurally diverse but stereochemically defined molecules for various research applications, particularly in the development of new bioactive agents. researchgate.net
Regioselective Functionalization of the Benzamide Moiety
The benzamide portion of the molecule presents a key site for chemical modification, which could allow for the synthesis of a variety of derivatives. Standard organic chemistry principles suggest two primary pathways for its functionalization: electrophilic aromatic substitution on the phenyl ring and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing new functional groups onto a benzene ring. youtube.com The amide group (-CONH-) of the benzamide is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring, thereby activating these positions for electrophilic attack. However, the amide group is only weakly activating. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.comyoutube.com
For a molecule like this compound, one would anticipate that reactions such as bromination or nitration would yield a mixture of ortho- and para-substituted products. The specific regioselectivity and reaction efficiency would be influenced by the steric hindrance imposed by the N-(tetrahydro-2H-pyran-3-yl) group and the reaction conditions employed. researchgate.net However, no specific studies detailing the electrophilic aromatic substitution on this compound, including reaction conditions and product yields, are available in the surveyed literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To apply these methods to this compound, the benzamide moiety would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate, which can be introduced via electrophilic aromatic substitution.
Once a halogenated derivative, for instance, p-bromo-N-(tetrahydro-2H-pyran-3-yl)benzamide, is synthesized, it could theoretically undergo various palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to introduce a new nitrogen-based substituent.
Heck Reaction: Reaction with an alkene to form a substituted alkene.
These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov While these are standard and widely used transformations, the literature lacks specific examples and data tables for their application to this compound derivatives.
Chemical Transformations of the Tetrahydropyran Ring System
The tetrahydropyran (THP) ring is a common heterocyclic motif. chemenu.com Its saturated nature makes it generally stable, but it can undergo specific chemical transformations.
Oxidation and Reduction Reactions
The THP ring itself is a saturated ether and is relatively resistant to oxidation and reduction under standard conditions. youtube.comucr.edu Oxidation would likely require harsh conditions that could also affect other parts of the molecule. Specific oxidation of a C-H bond on the THP ring to a ketone would be a challenging transformation. Similarly, reduction of the ether linkage is difficult and typically requires strong reducing agents or catalytic hydrogenolysis under forcing conditions, which might also reduce the benzamide group. No literature specifically describing the oxidation or reduction of the THP ring within this compound has been identified.
Ring-Opening and Rearrangement Pathways
The ether linkage in the tetrahydropyran ring can be cleaved under strongly acidic conditions, often involving Lewis acids or strong protic acids. This would lead to a ring-opened product. For instance, treatment with a hydrogen halide (HBr or HI) could potentially lead to the formation of a halo-alcohol derivative. Studies on related pyran systems, such as 2H-furo[3,2-b]pyran-2-ones, show that the ring can undergo recyclization in the presence of nucleophiles, but these are structurally distinct from the saturated THP ring in the target molecule. beilstein-journals.org There are no specific reports on the ring-opening or rearrangement reactions of this compound.
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound would likely follow standard amide bond formation procedures. This typically involves the coupling of a substituted benzoic acid (or its activated form, such as an acid chloride or ester) with a substituted aminotetrahydropyran.
For example, to create analogues with different substituents on the benzamide ring, one could start with various substituted benzoic acids and couple them with 3-aminotetrahydropyran. Similarly, homologues could be synthesized by using larger or smaller cyclic ether amines. While the synthesis of various N-substituted benzamides is a well-established area of research, nih.govresearchgate.netresearchgate.netmdpi.com specific publications detailing the synthesis of a series of analogues or homologues of this compound with corresponding characterization data and yields are not available.
Exploration of Alkyl Chain and Ring Size Variations
The structure of this compound offers two primary sites for structural modification to modulate its physicochemical and pharmacological properties: the benzoyl group and the tetrahydropyran (THP) ring. Such variations are a cornerstone of medicinal chemistry, often employed to enhance target affinity, improve metabolic stability, and secure novel intellectual property.
Ring Size and Heteroatom Variation:
The saturated tetrahydropyran ring is a common motif in drug discovery, often used as a metabolically stable, rigid scaffold that can improve properties like solubility. nih.gov Varying the size and the heteroatom of this ring can significantly impact a molecule's biological activity and pharmacokinetic profile. cambridgemedchemconsulting.com Structure-activity relationship (SAR) studies on related N-cycloalkyl compounds have shown that both increasing and decreasing the ring size from a six-membered ring can lead to sharp changes in biological activity. nih.gov For instance, altering the ring from a tetrahydropyran to a five-membered tetrahydrofuran (B95107) is a common strategy. google.com The replacement of the ring oxygen with other heteroatoms, such as nitrogen (to form a piperidine (B6355638) ring), is another key modification that can alter basicity and hydrogen bonding potential, thereby influencing target engagement. cambridgemedchemconsulting.comnih.gov In some contexts, tetrahydropyran itself is considered a bioisosteric replacement for a morpholine (B109124) ring. nih.govcambridgemedchemconsulting.com The rationale for these variations is to explore new conformational spaces and interactions with biological targets. nih.gov
Table 1: Potential Ring System Variations for the this compound Scaffold
| Original Ring | Potential Variation | Rationale for Variation |
| Tetrahydro-2H-pyran | Tetrahydrofuran | Alters ring pucker and size, potentially improving fit to a target binding site. google.com |
| Tetrahydro-2H-pyran | Cyclopentane / Cyclohexane (B81311) | Removes the ring heteroatom, increasing lipophilicity and exploring non-polar interactions. nih.gov |
| Tetrahydro-2H-pyran | Piperidine | Introduces a basic nitrogen atom, creating opportunities for salt formation and new hydrogen bonding interactions. cambridgemedchemconsulting.comnih.gov |
| Tetrahydro-2H-pyran | Tetrahydrothiophene | Replaces oxygen with sulfur, altering size, polarity, and metabolic profile. nih.gov |
Alkyl and Aryl Chain Variation:
Modifications to the benzoyl moiety are also critical. The unsubstituted phenyl group can be replaced with various alkyl or substituted aryl groups to probe for additional binding interactions or to block sites of metabolism. For example, studies on other classes of bioactive molecules have shown that systematically varying the length and branching of an alkyl chain is a key strategy for optimizing biological activity. rsc.org Similarly, substituting the phenyl ring with electron-donating or electron-withdrawing groups can modulate the electronic character of the entire molecule.
Bioisosteric Replacements within the this compound Core
Bioisosteric replacement is a fundamental strategy in drug design used to improve molecular properties while retaining desired biological activity. nih.govspirochem.comcambridgemedchemconsulting.com For the this compound core, several classical and non-classical bioisosteric replacements can be considered for its three main components: the amide linkage, the phenyl ring, and the tetrahydropyran ring.
The amide bond is crucial for structural integrity and hydrogen bonding. Common bioisosteres include the thioamide and urea functionalities. nih.gov Thioamides, where the carbonyl oxygen is replaced by sulfur, alter the electronic and hydrogen-bonding properties of the linker. Ureas introduce an additional hydrogen bond donor, which can forge new interactions with a biological target. nih.gov
The tetrahydropyran ring itself contains a heteroatom that is a key target for bioisosteric replacement. The ring oxygen can be substituted with sulfur to give a tetrahydrothiophene, with a methylene (B1212753) group to give a cyclohexane, or with a substituted nitrogen to give a piperidine derivative. cambridgemedchemconsulting.comnih.gov These changes can profoundly affect the compound's solubility, metabolic stability, and interaction with target proteins. nih.govcambridgemedchemconsulting.com
Table 2: Potential Bioisosteric Replacements for the this compound Core
| Original Moiety | Structural Component | Potential Bioisostere | Effect of Replacement |
| Benzamide | Amide Linkage (-CONH-) | Thioamide (-CSNH-) | Alters bond angles, polarity, and H-bond acceptor strength. nih.govacs.org |
| Benzamide | Amide Linkage (-CONH-) | Urea (-NHCONH-) | Introduces an additional H-bond donor site. nih.gov |
| Benzamide | Phenyl Ring | Pyridine Ring | Introduces a basic nitrogen, alters electronics, potential for H-bonding. cambridgemedchemconsulting.com |
| Benzamide | Phenyl Ring | Thiophene Ring | Alters ring size and electronics. cambridgemedchemconsulting.com |
| Tetrahydropyran | Ring Heteroatom (-O-) | Sulfur (-S-) | Increases lipophilicity, alters ring pucker (Tetrahydrothiophene). nih.gov |
| Tetrahydropyran | Ring Heteroatom (-O-) | Nitrogen (-NR-) | Introduces a basic or substituted center (Piperidine). cambridgemedchemconsulting.com |
Mechanistic Investigations and Kinetic Studies of this compound Synthesis
While specific mechanistic or kinetic studies for the synthesis of this compound are not extensively documented in the literature, the reaction falls under the well-established category of amide bond formation, for which the underlying principles are thoroughly understood.
Elucidation of Reaction Pathways and Transition States
The synthesis of this compound is typically achieved through the acylation of tetrahydro-2H-pyran-3-amine with a benzoyl derivative, such as benzoyl chloride. This transformation proceeds via a nucleophilic acyl substitution mechanism. pearson.comyoutube.com This pathway is often referred to as an addition-elimination reaction. chemguide.co.uk
The reaction commences with the nucleophilic attack of the nitrogen atom from tetrahydro-2H-pyran-3-amine on the electrophilic carbonyl carbon of benzoyl chloride. chemguide.co.ukchemistry-reaction.com This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. chemistry-reaction.com
This high-energy intermediate is not stable and rapidly collapses. chemguide.co.uk The carbon-oxygen double bond is reformed, and this is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion. youtube.com A final deprotonation step, typically facilitated by a base or another amine molecule, neutralizes the positive charge on the nitrogen, yielding the final this compound product. youtube.com
The elucidation of the precise energy profile and the structure of the transition states for this type of reaction is often accomplished using computational chemistry. rsc.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can model the reaction pathway, identify the geometry of the transition state (the highest point on the energy profile), and calculate the activation energy required for the reaction to proceed. rsc.orgnih.gov For amide formation, the rate-determining step is typically the initial nucleophilic attack or the collapse of the tetrahedral intermediate, depending on the specific reactants and conditions. acs.org
Kinetic Profiling and Optimization of Reaction Parameters
Optimization of the reaction conditions is crucial for achieving high yield and purity. When conducted as a Schotten-Baumann reaction, a two-phase solvent system (e.g., water and an organic solvent) is often used. testbook.com The base, typically aqueous sodium hydroxide or pyridine, plays a dual role: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the starting amine, and it can act as a catalyst. vedantu.combyjus.com
Key parameters for optimization include:
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the transition state. Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are common. nih.gov
Base: The strength and stoichiometry of the base are critical. A stronger base may accelerate the reaction but can also promote side reactions. Pyridine is often used as it can form a highly reactive acylpyridinium intermediate. vedantu.com
Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of undesired byproducts. Many acylations are run at or below room temperature to ensure selectivity.
Concentration: The rate of this bimolecular reaction is dependent on the concentration of both the amine and the benzoyl chloride.
Kinetic profiling would involve systematic variation of these parameters while monitoring the reaction progress over time, for example, by using techniques like 1H NMR or chromatography to measure the disappearance of reactants and the appearance of the product. acs.orgnih.gov Such studies allow for the determination of the rate law and the optimization of reaction conditions for efficient synthesis. acs.org
Advanced Structural and Conformational Analysis of N Tetrahydro 2h Pyran 3 Yl Benzamide
High-Resolution Spectroscopic Techniques for Detailed Structural Characterization
High-resolution spectroscopy is fundamental to understanding the three-dimensional structure and dynamic behavior of N-(Tetrahydro-2H-pyran-3-yl)benzamide in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interactions
NMR spectroscopy would be the primary tool for elucidating the solution-state structure and conformational preferences of this compound.
Two-dimensional NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks within the molecule, confirming the proton sequences in both the tetrahydropyran (B127337) and benzoyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, providing definitive ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection between the benzamide (B126) group and the tetrahydropyran ring via the N-C3 bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment would provide key insights into the conformational preferences of the molecule. For instance, NOE cross-peaks between specific protons on the tetrahydropyran ring and the benzoyl ring would indicate their spatial proximity, helping to define the preferred orientation of the amide bond relative to the pyran ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzoyl (ortho) | ~7.8 | ~128.5 |
| Benzoyl (meta) | ~7.5 | ~127.0 |
| Benzoyl (para) | ~7.4 | ~131.5 |
| Benzoyl (carbonyl) | - | ~167.0 |
| Amide (NH) | ~6.5-8.5 (broad) | - |
| THP C3-H (methine) | ~4.0-4.5 | ~45-55 |
| THP C2/C4/C5/C6 (CH₂) | ~1.5-2.2, ~3.4-4.1 | ~20-35, ~65-75 |
Table 1: Hypothetical NMR Data for this compound. Note: These are estimated values and require experimental verification.
Solid-State NMR (ssNMR) would be essential for characterizing the compound in its crystalline form, particularly for identifying and distinguishing between potential polymorphs. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in benzamide derivatives. nih.gov These different forms can have distinct physical properties. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material. The chemical shifts observed in ssNMR can differ from solution-state NMR due to packing effects and intermolecular interactions, providing valuable information about the solid-state conformation and hydrogen bonding patterns. The presence of multiple, distinct sets of peaks in a ¹³C CP/MAS spectrum would be a strong indicator of polymorphism.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. For this compound, these techniques would confirm the presence of key functional groups and could offer insights into conformational and hydrogen-bonding characteristics.
N-H Stretch: A characteristic band in the IR spectrum, typically between 3400 and 3200 cm⁻¹, would correspond to the N-H stretching vibration of the amide group. The position and shape of this band can indicate the extent of hydrogen bonding.
C=O Stretch (Amide I band): A strong absorption in the IR spectrum, usually around 1650-1680 cm⁻¹, is characteristic of the amide carbonyl stretch. Its frequency can be sensitive to the local environment and hydrogen bonding.
N-H Bend (Amide II band): This band, appearing around 1550 cm⁻¹, involves N-H bending and C-N stretching and is another key marker for the amide group.
C-O-C Stretch: Vibrations associated with the ether linkage in the tetrahydropyran ring would be expected in the 1150-1050 cm⁻¹ region.
Aromatic C-H Bending: Bands in the fingerprint region below 900 cm⁻¹ would help confirm the substitution pattern of the benzene (B151609) ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| N-H Stretch | 3400-3200 | IR |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=O Stretch (Amide I) | 1680-1650 | IR (strong) |
| C=C Aromatic Stretch | 1600-1450 | IR, Raman |
| N-H Bend (Amide II) | 1570-1515 | IR |
| C-O-C Stretch (Ether) | 1150-1050 | IR, Raman |
Table 2: Expected Vibrational Frequencies for this compound. These are general ranges and require experimental verification.
Chiroptical Spectroscopy (CD and ORD) for Stereochemical Purity and Assignment
Given that this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for analyzing its enantiomers. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a synthesized sample of either the (R) or (S) enantiomer, CD and ORD spectroscopy would:
Confirm the stereochemical purity of the sample. The spectrum of one enantiomer should be a mirror image of the other.
Help in assigning the absolute configuration by comparing the experimental spectra to those predicted by quantum chemical calculations. The sign and intensity of Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the benzoyl group) and their interaction with the chiral center at C3 of the pyran ring.
X-ray Crystallography and Solid-State Structural Studies of this compound
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure and relative stereochemistry.
Precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat) and the orientation of the benzamide substituent. In similar structures, a chair conformation is often observed for the pyran ring. nih.gov
Detailed information on intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potentially weaker C-H···O or π–π stacking interactions. These interactions dictate how the molecules pack in the crystal lattice.
Crystallographic parameters: The crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint for a specific crystalline form. Analysis of different crystal polymorphs of other benzamides has shown that they can differ significantly in their packing and ring orientations. google.com
| Parameter | Expected Information from X-ray Crystallography |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per cell) | Integer value (e.g., 2, 4, 8) |
| Conformation | Chair/boat conformation of the pyran ring |
| Key Torsion Angles | Dihedral angles defining the substituent orientation |
| Hydrogen Bond Network | Donor-acceptor distances and angles |
Table 3: Hypothetical Crystallographic Data to be Determined for this compound. This data can only be obtained through experimental analysis.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of this compound is primarily governed by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing crucial roles in the stabilization of the crystal lattice. The benzamide moiety provides the key functional groups for these interactions.
The amide group (–C(=O)NH–) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of robust hydrogen-bonded synthons, which are predictable and reliable patterns of intermolecular interactions. In many benzamide derivatives, a common motif is the formation of hydrogen-bonded dimers or chains. rsc.orgresearchgate.net For instance, molecules can form a centrosymmetric dimer via N—H···O hydrogen bonds between the amide groups of two molecules. Alternatively, they can form chains or tapes where each molecule is connected to two others. acs.org In the case of this compound, the oxygen atom of the tetrahydropyran ring can also act as a hydrogen bond acceptor, potentially leading to more complex three-dimensional hydrogen-bonded networks.
The interplay between strong hydrogen bonds and weaker π-π stacking interactions is a determining factor in the final crystal packing adopted by the molecule. The flexibility of the tetrahydro-2H-pyran ring and its connection to the benzamide group will also influence the possible conformations and, consequently, the packing arrangement.
Polymorphism and Co-crystallization Strategies for this compound
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Benzamide itself is known to exhibit multiple polymorphic forms, a phenomenon first reported in 1832. acs.orgelsevierpure.comresearchgate.net The different polymorphs of benzamide arise from subtle differences in molecular interactions and packing, leading to variations in their physical properties. rsc.org The potential energy of these different forms is often dominated by the interplay between intermolecular attraction and molecular torsion or deformation to achieve favorable packing. rsc.org
Given the known polymorphic nature of benzamide, it is highly probable that this compound also exhibits polymorphism. The conformational flexibility of the tetrahydropyran ring, combined with the various possible hydrogen bonding and π-π stacking arrangements of the benzamide moiety, creates a landscape where multiple stable or metastable crystal forms could exist. The crystallization conditions, such as the choice of solvent and temperature, would likely play a critical role in determining which polymorph is obtained. For example, studies on other chiral amides have shown that different polymorphs can be obtained from different solvents, even with the same supramolecular hydrogen-bonding pattern, due to changes in molecular conformation. nih.gov
Co-crystallization Strategies
Co-crystallization is a technique used to design new crystalline materials by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients. For this compound, co-crystallization offers a route to new solid forms with potentially different properties.
The primary strategy for forming co-crystals with this compound would leverage the strong hydrogen bonding capabilities of the benzamide group. Carboxylic acids are excellent co-formers for primary and secondary amides, as they can form a robust acid-amide heterosynthon through N—H···O and O—H···O hydrogen bonds. biointerfaceresearch.com Investigations into co-crystals of benzamide with substituted benzoic acids have shown that the success of co-crystal formation can be influenced by the electronic properties of the substituents on the co-former. acs.orgresearchgate.net
Screening for co-crystals of this compound could be performed using various techniques, including solution growth from different solvents, solvent-drop grinding, or thermal methods like differential scanning calorimetry (DSC). brad.ac.ukbiointerfaceresearch.com The selection of co-formers would be guided by the principles of hydrogen bond complementarity.
Below is a table summarizing potential co-crystallization strategies:
| Strategy | Co-former Class | Rationale |
| Heterosynthon Formation | Carboxylic Acids | Formation of robust acid-amide hydrogen-bonded synthons. |
| Hydrogen Bonding | Other amides, phenols | Formation of different hydrogen-bonded networks. |
| π-π Stacking Modulation | Aromatic compounds | To influence the packing through stacking interactions with the benzoyl ring. |
Hydrate (B1144303) and Solvate Forms of this compound
Hydrates and Solvates
Hydrates and solvates are crystalline forms of a compound that have solvent molecules incorporated into their crystal lattice. When the solvent is water, the form is a hydrate; for other solvents, it is a solvate. pharmaexcipients.comyoutube.com These are also known as pseudopolymorphs. The formation of hydrates and solvates is a common phenomenon for pharmaceutical compounds and can significantly affect their properties, including solubility, stability, and dissolution rate. core.ac.uknih.gov
The presence of hydrogen bond donors and acceptors in this compound, specifically the amide N-H, the carbonyl oxygen, and the ether oxygen of the tetrahydropyran ring, makes it susceptible to the formation of hydrates. Water molecules are excellent at forming hydrogen bonds and can be readily incorporated into the crystal lattice, often bridging between molecules of the primary compound. Hydrates are generally considered a different physical form by regulatory agencies and must be well-characterized. youtube.com Typically, hydrates are less soluble than their anhydrous counterparts because the water molecules form strong hydrogen bonds within the crystal lattice, increasing its stability. youtube.com
Similarly, crystallization from organic solvents could lead to the formation of solvates. The likelihood of solvate formation depends on the specific solvent used and its ability to interact with the solute molecules. Solvents like ethanol (B145695) or methanol, which can participate in hydrogen bonding, might be more prone to forming solvates with this compound. The formation of a solvate can be either desirable or undesirable, depending on the properties of the resulting solid form and the toxicity of the incorporated solvent. youtube.com
The potential for hydrate or solvate formation in this compound would need to be investigated through crystallization experiments under various conditions of humidity and from a range of different solvents.
Electron Microscopy and Diffraction Techniques for Nanostructural Analysis (if applicable)
While single-crystal X-ray diffraction is the gold standard for determining the atomic arrangement within a crystal, electron microscopy and diffraction techniques can provide valuable information about the morphology, and nanostructural features of crystalline materials.
Scanning Electron Microscopy (SEM) can be used to visualize the external morphology of the crystals of this compound. This can reveal features such as crystal habit, surface defects, and the presence of different crystal forms in a mixed sample. For instance, SEM has been used to observe growth features and inclusions in benzamide crystals. acs.org
Transmission Electron Microscopy (TEM), coupled with selected area electron diffraction (SAED), can be used to probe the crystal structure of very small crystals or to identify different polymorphs at the nanoscale. acs.org For complex systems, such as those exhibiting disorder or twinning, electron microscopy can be a powerful tool. Studies on benzamide have utilized optical and electron microscopy to reveal complex lamellar structures in some of its metastable polymorphs. elsevierpure.comnih.gov
At present, there are no specific published studies that have employed electron microscopy for the nanostructural analysis of this compound. However, these techniques would be applicable and highly valuable for a comprehensive characterization of its solid-state forms, particularly if polymorphism or complex crystal growth behaviors are observed.
Computational and Theoretical Studies of N Tetrahydro 2h Pyran 3 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, electron distribution, and energy landscapes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For N-(Tetrahydro-2H-pyran-3-yl)benzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to determine its most stable three-dimensional structure. nih.gov
The process begins with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation on the potential energy surface. researchgate.net This energy minimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related benzamide (B126) structures, the C-N amide bond length is typically around 1.36 Å, and aromatic C-C bonds are approximately 1.40 Å, indicating electron delocalization. nih.gov The geometry of the tetrahydropyran (B127337) ring is expected to adopt a stable chair conformation. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | N-H (Amide) | ~1.01 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-O (Tetrahydropyran) | ~1.43 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C(Aromatic)-C(Aromatic)-C(Amide)-N | Variable, defines orientation |
| Dihedral Angle | C-O-C-C (Tetrahydropyran) | ~55-60° (Chair form) |
Note: These values are illustrative and based on typical data from DFT calculations on similar molecules. nih.govresearchgate.net
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for electronic structure determination. researchgate.net
For this compound, these high-level calculations serve to benchmark the results obtained from DFT. They are particularly useful for refining the energies of different conformers and for calculating properties where electron correlation is critical. The application of ab initio methods can yield very precise values for ionization potential and electron affinity, which are fundamental electronic properties of the molecule. researchgate.net
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich benzamide moiety, particularly the phenyl ring and the amide nitrogen. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring. nih.gov
Fukui functions and Molecular Electrostatic Potential (MEP) maps are also derived from quantum chemical calculations to predict reactive sites. nih.govresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with red regions (negative potential) indicating likely sites for electrophilic attack (e.g., the carbonyl oxygen) and blue regions (positive potential) indicating sites for nucleophilic attack (e.g., the amide proton).
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Value | Implication |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV | Region of electron donation |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | ~ 5.3 eV | High kinetic stability |
| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | -E(LUMO) | ~ 1.2 eV | Energy released upon adding an electron |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.65 eV | Resistance to change in electron distribution |
Note: These values are illustrative and based on typical results for similar organic molecules. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations are excellent for static, minimum-energy structures, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and the influence of the environment. nih.gov
MD simulations can explore the vast conformational space available to a flexible molecule like this compound. By simulating the molecule in a box of solvent molecules (e.g., water) for nanoseconds or longer, a trajectory of atomic positions is generated. mdpi.com
Analysis of this trajectory reveals the different conformations the molecule adopts and the frequency of their occurrence. Key dihedral angles, such as the one connecting the tetrahydropyran ring to the benzamide group, are monitored. This allows for the construction of a conformational ensemble, showing the populations of different rotational isomers (rotamers). For instance, the orientation of the benzamide group relative to the tetrahydropyran ring can significantly impact its interaction with biological targets. mdpi.com
The solvent environment can have a profound impact on the conformational preferences of a molecule. researchgate.net MD simulations explicitly model solvent-solute interactions, such as hydrogen bonds between water and the amide group of this compound.
These simulations can quantify how a polar solvent like water might stabilize certain conformations over others. For example, conformations that expose the polar amide and ether functionalities to the solvent may be favored. The dynamics of the molecule, such as the rate of conformational changes, can also be influenced by the viscosity and polarity of the solvent. researchgate.net By comparing simulations in different solvents (e.g., water vs. a nonpolar solvent like chloroform), the role of the environment on the molecule's structure and flexibility can be elucidated.
In Silico Prediction of Spectroscopic Parameters and Validation
The in silico prediction of spectroscopic parameters is a powerful tool in modern chemistry for the structural elucidation of new molecules. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate parameters for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These predictions, when compared with experimental data, can confirm the proposed structure of a synthesized compound.
For this compound, it is possible to predict its 1H and 13C NMR chemical shifts. These predictions are based on calculations of the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. The process generally involves geometry optimization of the molecule using a suitable level of theory and basis set, followed by the calculation of NMR parameters. mdpi.com
Studies on similar structures, such as amide derivatives containing cyclopropane (B1198618) and heteroaryl benzothiazole (B30560) derivatives, have demonstrated the utility of this approach. For instance, in heteroaryl benzothiazole derivatives, the characteristic C=O group in the 13C NMR spectra is consistently observed around 166 ppm. nih.gov Similarly, detailed 1H and 13C NMR data for various amide derivatives containing a cyclopropane ring have been successfully predicted and validated against experimental results. mdpi.com
Based on these established methodologies, a hypothetical table of predicted NMR spectroscopic parameters for this compound can be constructed. It is important to note that the following data is illustrative and would require experimental validation.
Table 1: Predicted 1H and 13C NMR Data for this compound Disclaimer: The following data is a hypothetical prediction based on computational studies of structurally similar compounds and has not been experimentally verified for this compound.
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | ~167.0 (C=O) |
| 2 | - | ~134.5 |
| 3, 7 | ~7.8 (d) | ~128.5 |
| 4, 6 | ~7.5 (t) | ~127.0 |
| 5 | ~7.6 (t) | ~131.5 |
| 8 | ~8.2 (d, NH) | - |
| 9 | ~4.2 (m) | ~48.0 |
| 10 | ~3.9 (dd), ~3.4 (dd) | ~68.0 |
| 11 | ~1.9 (m), ~1.7 (m) | ~30.0 |
| 12 | ~1.6 (m), ~1.5 (m) | ~25.0 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Tetrahydro 2h Pyran 3 Yl Benzamide Analogues
Systematic Variation of Substituents on the Benzamide (B126) Moiety and Their Impact on Activity/Properties
The benzamide moiety serves as a key interaction domain in many biologically active compounds. Modifications to this part of the N-(Tetrahydro-2H-pyran-3-yl)benzamide scaffold can significantly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its biological activity and pharmacokinetic profile.
Electronic and Steric Effects of Substituents
For instance, in studies of related benzamide derivatives, the introduction of EWGs such as nitro or chloro groups has been shown to decrease anti-proliferative activity in certain cancer cell lines. researchgate.net Conversely, other studies on different targets have demonstrated that the presence of an electron-withdrawing group can be important for potency.
The steric bulk of substituents also plays a critical role. Large, bulky groups can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance binding by promoting a more favorable conformation.
Table 1: Impact of Benzamide Substituents on In Vitro Activity of Hypothetical this compound Analogues
| Compound ID | Substituent (R) | Electronic Effect | Steric Effect | Relative Activity (IC₅₀, µM) |
| 1a | H | Neutral | Small | 10.5 |
| 1b | 4-OCH₃ | Electron-donating | Medium | 8.2 |
| 1c | 4-Cl | Electron-withdrawing | Medium | 15.8 |
| 1d | 4-NO₂ | Electron-withdrawing | Medium | 25.1 |
| 1e | 2-Cl | Electron-withdrawing | Medium | 5.3 |
| 1f | 2-CH₃ | Electron-donating | Medium | 7.9 |
| 1g | 3,4-diCl | Electron-withdrawing | Large | 30.7 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Positional Isomerism and its Influence
The position of a substituent on the benzamide's phenyl ring can dramatically affect the molecule's activity. For example, a substituent at the ortho-position can have a more significant steric impact and may also influence the conformation of the amide bond through intramolecular hydrogen bonding. In contrast, a para-substituent is generally less sterically hindering and its effects are often primarily electronic.
In the context of N-substituted benzamides as antitumor agents, the presence of a substituent at the 2-position of the phenyl ring was found to be critical for anti-proliferative activity. researchgate.net Studies on benzamides with fungicidal properties also revealed that the position of the substituent on the benzene (B151609) ring significantly influenced their inhibitory activities. mdpi.com
Stereochemical Aspects of the Tetrahydropyran (B127337) Ring and their Contributions to Molecular Recognition
The tetrahydropyran ring in this compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers, (R) and (S). The stereochemistry of this ring is a critical determinant of biological activity, as it dictates the three-dimensional arrangement of the functional groups and thus their interactions with a chiral biological target.
Enantiomeric Purity and Diastereomeric Ratios in SAR
It is common for enantiomers of a chiral drug to exhibit different pharmacological activities and metabolic profiles. One enantiomer may be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to off-target effects.
In the development of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as cannabinoid receptor agonists, the (R)-enantiomer was specifically identified as having a desirable pharmacological profile. nih.gov Similarly, for N-[(3S)-pyrrolidin-3-yl]benzamides, which are structurally analogous to the tetrahydropyran-3-yl series, the (S)-enantiomer was preferred for its activity as a dual serotonin (B10506) and noradrenaline reuptake inhibitor. nih.gov
Table 2: Enantiomeric Selectivity in Hypothetical this compound Analogues
| Compound ID | Stereochemistry | Target Binding Affinity (Kᵢ, nM) |
| 2a | (R)-N-(Tetrahydro-2H-pyran-3-yl)benzamide | 50 |
| 2b | (S)-N-(Tetrahydro-2H-pyran-3-yl)benzamide | 850 |
| 2c | Racemic this compound | 425 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential stereochemical importance.
Linker Region Modifications and Scaffold Hopping Strategies for this compound Derivatives
The amide bond in this compound acts as a linker between the tetrahydropyran and benzoyl moieties. Modifications to this linker can impact the molecule's stability, polarity, and the relative orientation of the two flanking groups. Strategies such as amide bond isosteres (e.g., replacing the amide with a reverse amide, an ester, or a sulfonamide) can be employed to modulate these properties.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. For this compound, this could involve replacing the tetrahydropyran ring with other cyclic systems like piperidine (B6355638), pyrrolidine, or cyclohexane (B81311). For instance, the successful development of N-[(3S)-pyrrolidin-3-yl]benzamides as CNS agents demonstrates the viability of such an approach. nih.gov This strategy can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the key interactions of the original scaffold. The development of pyrimidine-based CB2 agonists from an initial ester hit also showcases a successful scaffold hopping approach. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov For the this compound series, these models are instrumental in identifying key structural features that govern their desired effects.
Although specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied based on structure-activity relationships observed in analogous series. For instance, studies on other benzamide derivatives have successfully employed 3D-QSAR and molecular docking to elucidate important structural requirements for biological activity. nih.govnih.gov Similarly, research on compounds containing the tetrahydro-2H-pyran ring has shed light on how this moiety influences properties like transporter affinity. nih.govnih.govnih.gov
A hypothetical QSAR/QSPR study on a series of this compound analogues would typically involve the following steps:
The initial step in building a QSAR/QSPR model is the generation of molecular descriptors. These are numerical values that describe the physicochemical and structural properties of the molecules. For the this compound series, a wide array of descriptors would be calculated to capture the structural diversity within the analogues. These descriptors can be broadly categorized as:
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophore feature counts (e.g., hydrogen bond donors/acceptors). unair.ac.id
3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encompass steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and quantum-chemical parameters (e.g., HOMO/LUMO energies). nih.govresearchgate.net
Once a large pool of descriptors is generated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity or property of interest. nih.gov This is a critical step to avoid overfitting the model and to create a model that is both simple and predictive. Common feature selection methods include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.
Genetic Algorithms: An optimization technique inspired by natural selection to evolve a population of models and select the fittest one.
Recursive Feature Elimination: The model is built iteratively, and at each step, the least important features are removed.
For a hypothetical series of this compound analogues with varying substituents on the benzamide ring, a set of selected descriptors might look like the following:
| Descriptor Type | Descriptor Name | Potential Significance |
|---|---|---|
| Topological | Balaban J index | Describes the branching and overall shape of the molecule. |
| Electronic | LogP | Represents the lipophilicity of the compound, which can influence cell permeability and binding to hydrophobic pockets. |
| Electronic | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding capacity and can predict transport properties. |
| 3D/Steric | Molecular Volume | Indicates the size of the molecule, which is important for fitting into a binding site. |
| Quantum-Chemical | HOMO Energy | Relates to the electron-donating ability of the molecule. |
After a QSAR/QSPR model is developed using the selected descriptors, its statistical significance and predictive power must be rigorously validated. science.gov This ensures that the model is robust and can make accurate predictions for new, untested compounds. The validation process typically involves both internal and external validation techniques.
Internal Validation: This is performed on the training set of molecules that were used to build the model. A common method is cross-validation , where a portion of the training set is left out, and the model is refit on the remaining data. The left-out data is then predicted by the new model. This process is repeated until every compound has been in the left-out set once. The predictive ability is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power. nih.gov
External Validation: This involves using the developed model to predict the activity or property of an external test set of molecules that were not used in the model development. The predictive performance is evaluated using the predicted correlation coefficient (R²_pred). A high R²_pred value suggests that the model generalizes well to new data.
Key statistical parameters used to assess the quality of a QSAR/QSPR model are presented in the table below:
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the deviation between the predicted and actual values. | As low as possible |
In a hypothetical QSAR study on this compound analogues, a well-validated model could reveal, for example, that increased lipophilicity and the presence of a hydrogen bond donor at a specific position on the benzamide ring are crucial for enhanced biological activity. Such insights are invaluable for guiding the synthesis of new and more potent analogues. For instance, studies on other benzamide derivatives have shown that hydrophobic character is crucial for their inhibitory activity. nih.gov
Mechanistic Investigations and Novel Applications of N Tetrahydro 2h Pyran 3 Yl Benzamide
Molecular Probing and Target Engagement Studies
The benzamide (B126) group and the tetrahydropyran (B127337) ring are known to participate in crucial molecular interactions, suggesting that N-(Tetrahydro-2H-pyran-3-yl)benzamide could serve as a scaffold in the design of molecular probes. chemshuttle.com
In Vitro Studies of Molecular Interactions with Biomolecules (e.g., enzymes, receptors)
While direct in vitro studies on this compound are not extensively documented, the functionalities within the molecule are known to interact with various biomolecular targets. The benzamide portion can form hydrogen bonds and ionic interactions with catalytic residues in enzymes. chemshuttle.com The tetrahydropyran ring is often incorporated into drug candidates to enhance solubility and metabolic stability, and it can participate in hydrogen bonding with kinase residues. chemshuttle.comnih.gov
Derivatives of benzamides are widely studied for their interactions with a range of biological targets. For instance, certain N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, showing inhibitory activity against various cancer cell lines. researchgate.net Molecular docking studies on these compounds have revealed hydrogen bonding, van der Waals forces, and hydrophobic interactions with histone deacetylases (HDACs). researchgate.net
Furthermore, compounds containing the N-[(tetrahydro-2H-pyran-4-yl)methyl] moiety have been identified as selective CB2 receptor agonists, which are of interest for treating inflammatory pain. nih.gov Similarly, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been developed as selective dual serotonin (B10506)/noradrenaline reuptake inhibitors. nih.gov Another related compound, GW788388, which features a N-(tetrahydro-2H-pyran-4-yl)benzamide structure, is a potent and selective inhibitor of the TGF-β type I receptor. researchgate.net
These examples underscore the potential of the N-(tetrahydro-2H-pyran-yl)benzamide scaffold to interact with various enzymes and receptors, making it a candidate for further investigation in drug discovery.
Development of Chemical Probes for Binding Assays (e.g., affinity chromatography)
The structural features of this compound make it a plausible candidate for development into a chemical probe. The benzamide's amide group can be functionalized, allowing for its attachment to a solid support, a key step in creating a resin for affinity chromatography. chemshuttle.com This would enable the use of the immobilized ligand to isolate and study binding partners from complex biological mixtures. However, specific examples of this compound being used for this purpose are not currently available in the literature.
This compound as a Component in Advanced Materials Science
The application of benzamide and tetrahydropyran-containing compounds is not limited to the biological sciences; they also have potential uses in materials science.
Integration into Polymer Matrices and Nanomaterials
While there is no specific research on the integration of this compound into polymer matrices or nanomaterials, the general properties of benzamides suggest potential in this area. The ability of the amide group to form strong hydrogen bonds could be exploited to create organized structures within a polymer matrix, potentially enhancing its mechanical or thermal properties. The incorporation of such molecules could also be used to functionalize the surface of nanomaterials.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular assemblies, which are complex chemical systems held together by non-covalent bonds, have applications in drug delivery and photodynamic therapy. nih.gov The hydrogen bonding capabilities of the benzamide group in this compound could facilitate its participation in self-assembly processes to form well-ordered supramolecular structures. Porphyrin-based supramolecular assemblies, for example, have shown efficient electron transfer and fluorescence, which are useful in bioimaging and photodynamic therapy. nih.gov While not directly studied with this compound, the principles of supramolecular chemistry suggest that it could be a valuable building block in this field.
Catalytic and Organic Synthesis Applications of this compound
In the realm of chemical synthesis, this compound is primarily recognized as a synthetic intermediate. chemshuttle.com The synthesis of various benzamide derivatives is a significant area of research in organic chemistry, often aimed at producing compounds with specific biological activities. researchgate.netmdpi.comnanobioletters.com
The formation of the amide bond in benzamides is a well-studied reaction, with numerous methods developed for their synthesis. mdpi.com For instance, the condensation of benzamide with glyoxal (B1671930) under acidic conditions has been explored, leading to various products depending on the reaction conditions. mdpi.com this compound itself can be synthesized and serves as a building block for more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. chemshuttle.com
While direct catalytic applications of this compound have not been reported, its structural components are present in ligands used in catalysis. The development of novel synthetic routes to benzamide derivatives remains an active area of research, highlighting the importance of compounds like this compound in the field of organic synthesis. nanobioletters.com
Use as a Ligand in Metal-Catalyzed Reactions
There is currently no available scientific literature or detailed research that demonstrates the application of this compound as a ligand in metal-catalyzed reactions. Investigations into its coordination chemistry, the stability of its potential metal complexes, and their efficacy in promoting catalytic transformations have not been reported. Consequently, no data on reaction types, yields, or mechanistic details can be provided.
Application as a Chiral Auxiliary or Building Block
Similarly, a comprehensive search of chemical literature and patent databases did not yield any studies where this compound is utilized as a chiral auxiliary to control stereoselectivity in asymmetric synthesis. Furthermore, its application as a specific chiral building block in the synthesis of complex target molecules has not been documented in detail. As a result, there are no research findings on its performance in inducing asymmetry, the diastereomeric ratios of products, or methods for its cleavage from a substrate.
Future Directions and Interdisciplinary Research Avenues for N Tetrahydro 2h Pyran 3 Yl Benzamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Furthermore, AI and ML can predict the efficacy and safety profiles of compounds at a much earlier stage, thereby reducing the risk of late-stage failures. frontiersin.org Natural language processing can mine millions of scientific articles to uncover novel insights into disease pathways relevant to the targets of N-(Tetrahydro-2H-pyran-3-yl)benzamide. frontiersin.org The application of AI in these areas promises to make the journey from compound synthesis to clinical application more efficient and cost-effective. nih.gov
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Chemistry | Design of novel analogs with optimized properties. optibrium.com | Accelerated discovery of lead compounds. |
| Predictive Modeling | Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Early identification and mitigation of potential liabilities. |
| Structure-Activity Relationship (SAR) Analysis | Identification of complex patterns in large datasets to guide optimization. nih.gov | More informed and efficient lead optimization cycles. |
| Natural Language Processing (NLP) | Mining scientific literature for novel target identification and pathway analysis. frontiersin.org | Uncovering new therapeutic opportunities. |
Exploration of Unconventional Synthetic Methodologies
Advancing the synthesis of this compound and its derivatives beyond traditional methods is crucial for accessing novel chemical space and improving efficiency. Unconventional synthetic methodologies offer promising avenues to achieve this.
Domino reactions, for instance, provide a powerful strategy for the stereoselective synthesis of highly substituted tetrahydropyrans in a single step, forming multiple new bonds and stereocenters with high diastereoselectivity. researcher.life Another innovative approach is the Beckmann rearrangement, which can be employed to construct seven-membered ring lactams from six-membered ring cyclic ketones, a challenging transformation using conventional ring-closing strategies. youtube.com
For the formation of the amide bond, a key step in the synthesis of benzamide (B126) derivatives, more environmentally friendly pathways are being explored. nih.gov Traditional methods often involve chlorination of benzoic acids followed by amidation, which can be challenging to purify. nih.gov Newer methods aim to overcome these difficulties, offering good to excellent yields. nih.gov Additionally, the deaminative cyanation of anilines presents an alternative route to nitrile-containing precursors, which can then be converted to benzamides. acs.org
The exploration of bioisosteres for the phenyl group, such as bicyclo[1.1.1]pentanes (BCPs), is also a burgeoning area of research. acs.org These caged hydrocarbons can serve as non-aromatic substitutes, potentially improving physicochemical properties. acs.org
Table 2: Unconventional Synthetic Methodologies for this compound Analogs
| Methodology | Description | Advantages |
|---|---|---|
| Domino Reactions | Multi-component reactions forming multiple bonds in one pot. researcher.life | High efficiency and stereoselectivity. |
| Beckmann Rearrangement | Ring expansion of cyclic ketones to form lactams. youtube.com | Access to strained ring systems. |
| Green Amide Bond Formation | Environmentally benign methods for amide synthesis. nih.gov | Reduced waste and improved safety. |
| Bioisosteric Replacement | Substitution of the phenyl ring with scaffolds like BCPs. acs.org | Modulation of physicochemical properties. |
Advanced In Vitro Mechanistic Studies Using Novel Biophysical Techniques
A deep understanding of the mechanism of action of this compound at the molecular level is paramount for its successful development. Advanced in vitro models and novel biophysical techniques are critical for elucidating these mechanisms. nih.goviiarjournals.org
The use of complex in vitro models (CIVMs), such as organ-on-a-chip systems and 3D cell cultures like organoids and spheroids, can more accurately mimic human physiology compared to traditional 2D cell cultures. researchgate.netnih.gov These models are invaluable for studying drug efficacy and toxicity in a more relevant biological context. nih.govresearchgate.net For instance, gut-liver-on-a-chip models can be used to assess oral drug administration and first-pass metabolism. nih.gov
A variety of biophysical techniques can be employed to study the interaction of this compound with its biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on binding affinity and thermodynamics. X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the three-dimensional structure of the compound bound to its target protein, offering insights for structure-based drug design. Enzyme kinetic studies can help to determine the mode of inhibition for enzymatic targets. researchgate.net
The integration of data from various assays, including binding studies and cell-line sensitivity assays, is crucial for building a comprehensive understanding of the compound's biological effects. nih.gov Publicly available databases can further aid in streamlining this process. nih.gov
Challenges and Collaborative Opportunities in this compound Research
The journey of a compound like this compound from the laboratory to the clinic is fraught with challenges, many of which can be addressed through strategic collaborations.
A significant challenge in the development of benzamide derivatives is predicting and optimizing their pharmacokinetic and pharmacodynamic properties. tandfonline.commdpi.com Structure-activity relationship (SAR) studies are essential but can be complex and resource-intensive. researchgate.net Furthermore, ensuring the selectivity of a compound for its intended target to minimize off-target effects is a constant hurdle. tandfonline.com
Collaborative research efforts between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can provide access to a wider range of expertise and resources. slideshare.netchempartner.comlifechemicals.com Open innovation platforms and pre-competitive collaborations are becoming increasingly common, allowing for the sharing of compound libraries and data to accelerate discovery. slideshare.net Such partnerships can facilitate a "design-make-test-analyze" cycle in real-time, significantly shortening development timelines. slideshare.net
International collaborations can also play a key role, bringing together diverse perspectives and capabilities. lifechemicals.comtandfonline.com These partnerships can range from simple chemistry support to fully integrated projects encompassing computational chemistry, synthesis, biological screening, and ADME profiling. chempartner.com The establishment of clear communication channels and mutual trust are fundamental to the success of these collaborations. tandfonline.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide |
| Bicyclo[1.1.1]pentanes (BCPs) |
| 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
